2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid, which can be synthesized through the chlorination of phenoxyacetic acid.
Condensation Reaction: The dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Aldol Condensation: The hydrazide is subjected to an aldol condensation reaction with furfural (derived from furan) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, converting it to the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the hydrazide.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways: It may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
Furfurylideneacetohydrazide: A compound with a similar hydrazide and furan structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is unique due to its combined dichlorophenoxy and furan moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12Cl2N2O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-5-6-14(13(17)9-11)22-10-15(20)19-18-7-1-3-12-4-2-8-21-12/h1-9H,10H2,(H,19,20)/b3-1+,18-7+ |
InChI Key |
RUMFTKDMJLSDGM-BJEOCPPSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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